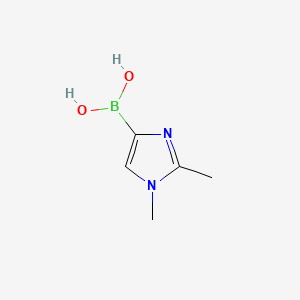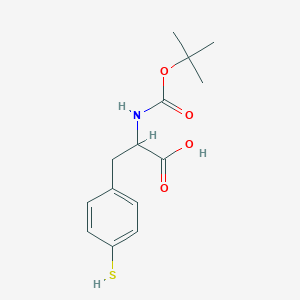
2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a mercapto group on the phenyl ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Introduction of the Mercapto Group: The phenyl ring is functionalized with a mercapto group through a substitution reaction, often using thiolating agents like thiourea or sodium hydrosulfide.
Coupling Reaction: The protected amino acid is then coupled with the mercapto-functionalized phenyl ring using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be employed to remove the Boc group.
Substitution: Thiolating agents like thiourea or sodium hydrosulfide are commonly used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free amino acids.
Substitution: Thiolated derivatives.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins with active sites that can interact with the mercapto and amino groups.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(4-mercaptophenyl)propanoic acid: Lacks the Boc protecting group.
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the mercapto group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the mercapto group, which confer distinct reactivity and functional properties.
Propriétés
Formule moléculaire |
C14H19NO4S |
|---|---|
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-4-6-10(20)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
HTJUIVWAFJEXGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


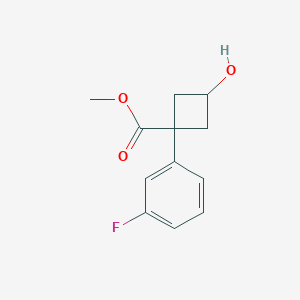

![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)

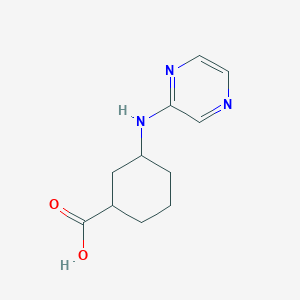
amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)
![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
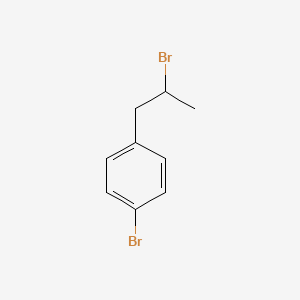

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
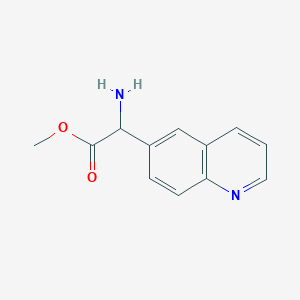
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
